6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . Its IUPAC name is this compound . The molecular weight of this compound is 196.64 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 3-Chloro-6-hydrazinopyridazine and Cyclohexanone, O- (diethoxymethyl)oxime .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 196.64 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Characterization
Recent studies have explored the synthesis and characterization of various pyridazine derivatives, including 6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine. These compounds are synthesized and characterized using techniques like NMR, IR, mass spectral studies, and single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations are also performed to assess the molecular properties, including HOMO-LUMO energy levels, energy gap, softness, and hardness (Sallam et al., 2021).
Biological Properties
Pyridazine derivatives have shown promising biological properties. For example, some derivatives have been evaluated for their anti-tumor and anti-inflammatory activities. This includes studies on their structure, lipophilicity, and potential as hypotension agents, demonstrating their diverse applications in medical research (Katrusiak et al., 2001).
Anti-Diabetic Potential
A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aimed at developing them as anti-diabetic medications. These compounds have been tested both in silico and in vitro for their insulinotropic activities, indicating their potential as anti-diabetic drugs (Bindu et al., 2019).
Antiviral Activity
Some newly synthesized triazolo[4,3‐b]pyridazine derivatives have been tested for their antiviral activity against hepatitis-A virus (HAV). This highlights the potential use of such compounds in developing new antiviral drugs (Shamroukh & Ali, 2008).
Cytotoxic Agents
Certain 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated as cytotoxic agents. They have been tested against various cancer cell lines, showing promising results as potential chemotherapeutic agents (Mamta et al., 2019).
Future Directions
Properties
IUPAC Name |
6-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORYZUZFCWVNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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